molecular formula C12H16O2 B103168 4-(3-Methylbutoxy)benzaldehyde CAS No. 18986-09-9

4-(3-Methylbutoxy)benzaldehyde

Cat. No. B103168
Key on ui cas rn: 18986-09-9
M. Wt: 192.25 g/mol
InChI Key: WWBHAIFPHGGVCW-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

Lithium aluminum hydride (350 mg) was added gradually to a solution of 1.35 g of p-(3-methylbutoxy)-benzaldehyde in 50 ml of tetrahydrofuran at -10° C. After stirring at room temperature for 1 hour, the excess lithium aluminum hydride was decomposed with sodium sulfate decahydrate. The insoluble matter was filtered off from the mixture, and the filtrate was concentrated to give 1.33 g of p-(3-methylbutoxy)benzyl alcohol. Thionyl chloride (3 g) was added to a solution of the compound obtained in 25 ml of benzene, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure to give 1.45 g of p-(3-methylbutoxy)benzyl chloride. To a solution of this compound in 50 ml of N,N-dimethylformamide, there was added a solution of 3.3 g of sodium azide in 14 ml of water with ice cooling. After overnight stirring at room temperature, the reaction mixture was diluted with water, and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water and saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 1.48 g of p-(3-methylbutoxy)benzyl azide. To a solution of this compound in 30 ml of tetrahydrofuran was added 500 mg of lithium aluminum hydride with ice cooling. The temperature of the reaction mixture was allowed to gradually rise to room temperature, and the mixture was stirred for 2 hours. The excess lithium aluminum hydride was decomposed with sodium sulfate decahydrate. The insoluble matter was filtered off, and the filtrate was concentrated under reduced pressure to give 1.13 g of p-(3-methylbutoxy)benzylamine.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH3:20])[CH2:9][CH2:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH3:7][CH:8]([CH3:20])[CH2:9][CH2:10][O:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:16][OH:17])=[CH:18][CH:19]=1 |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.35 g
Type
reactant
Smiles
CC(CCOC1=CC=C(C=O)C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off from the mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CCOC1=CC=C(CO)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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